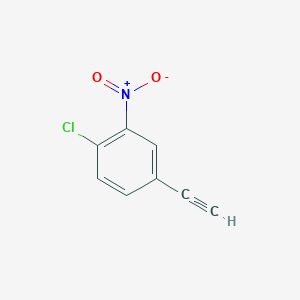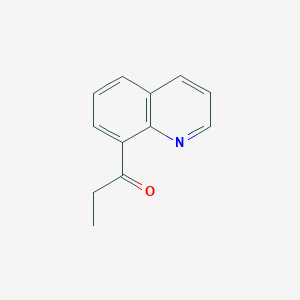
1-(Quinolin-8-yl)propan-1-one
描述
1-(Quinolin-8-yl)propan-1-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a propanone moiety, making it a valuable scaffold in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Quinolin-8-yl)propan-1-one can be synthesized through various methods. One common approach is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . This method is favored for its efficiency and the ability to produce quinoline derivatives under mild conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Friedländer reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: 1-(Quinolin-8-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 1-(Quinolin-8-yl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 1-(Quinolin-8-yl)propan-1-ol.
Substitution: Various halogenated or nitrated quinoline derivatives.
科学研究应用
1-(Quinolin-8-yl)propan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its quinoline core.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 1-(Quinolin-8-yl)propan-1-one is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical cellular pathways, leading to its observed biological effects .
相似化合物的比较
Quinoline: The parent compound, known for its antimalarial properties.
1-(4-Phenylquinolin-2-yl)propan-1-one: A structurally similar compound with potential pharmacological activities.
Quinolin-8-amine: Another quinoline derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: 1-(Quinolin-8-yl)propan-1-one stands out due to its unique combination of a quinoline ring and a propanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
属性
IUPAC Name |
1-quinolin-8-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-11(14)10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMDHNJDOULLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717054 | |
| Record name | 1-(Quinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90029-06-4 | |
| Record name | 1-(Quinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction involving 1-(quinolin-8-yl)propan-1-one described in the research?
A1: The research focuses on a novel method for substituting the ethyl group of this compound with substituted styrenes []. This reaction utilizes a rhodium(I)-based catalyst and showcases a chelation-assisted carbon-carbon bond cleavage mechanism. This approach is significant as it provides a route to synthesize various substituted 3-phenyl-1-(quinolin-8-yl)propan-1-ones, which could be valuable building blocks for more complex molecules.
Q2: What role does the ligand play in the reaction described?
A2: The choice of ligand is crucial for the reaction's success. The research highlights that the ligand 1,3-bis(diphenylphosphino)propane is particularly effective in inhibiting undesirable β-hydrogen elimination []. This elimination pathway would compete with the desired carbon-carbon bond cleavage, reducing the yield of the target product. Therefore, the ligand plays a key role in controlling the reaction pathway and enhancing the selectivity for the desired transformation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


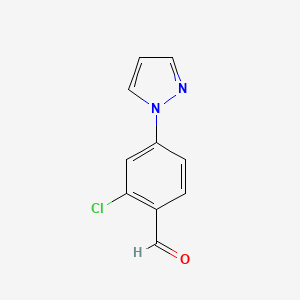
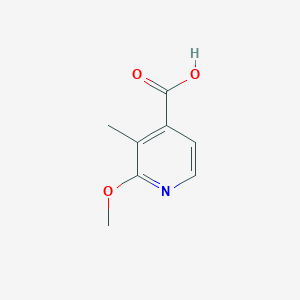
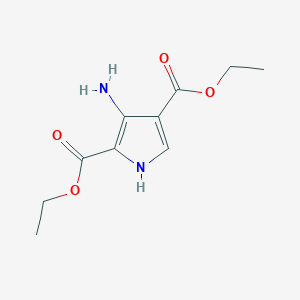
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)
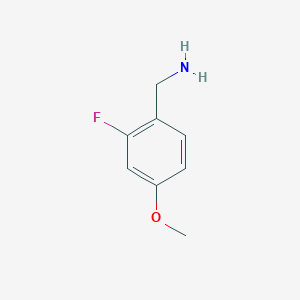
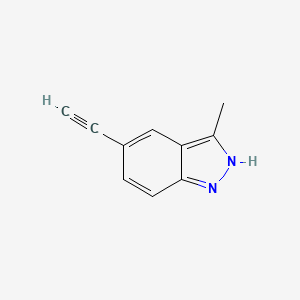
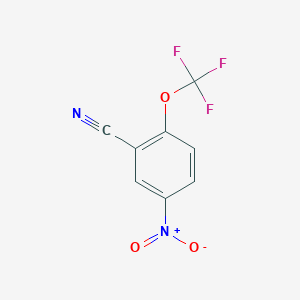

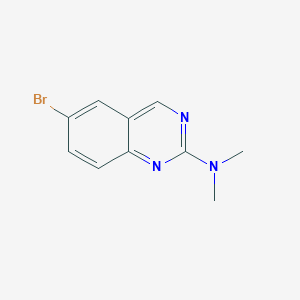

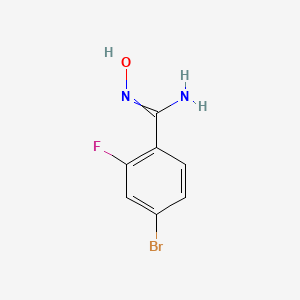
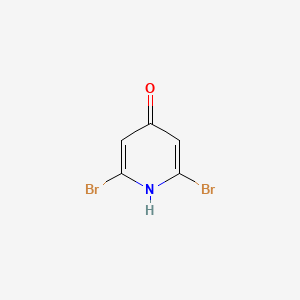
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
